N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine is a complex organic compound with a unique structure that combines a quinoline core with a nitro group and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with 5-nitroquinoline-8-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide: Shares a similar quinoline core but has different functional groups.
N-(2,5-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea: Contains a similar methoxyphenoxyethyl side chain but differs in the core structure
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its combination of a quinoline core with a nitro group and a methoxyphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C18H17N3O4/c1-24-16-6-2-3-7-17(16)25-12-11-19-14-8-9-15(21(22)23)13-5-4-10-20-18(13)14/h2-10,19H,11-12H2,1H3 |
InChI Key |
LBUICXQQLHOAEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.